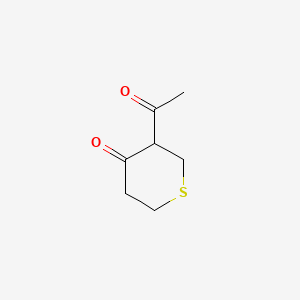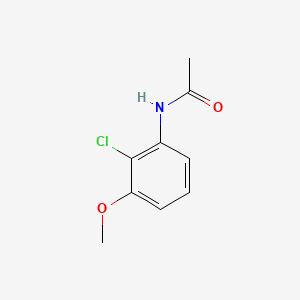
N-(2-chloro-3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-3-methoxyphenyl)acetamide (CMPMA) is an organic compound belonging to the class of amides. It is an important intermediate in the synthesis of many drugs, and has been used in a variety of scientific research applications. CMPMA is a colorless, water-soluble, crystalline solid with a molecular weight of 207.6 g/mol. Its chemical formula is C9H10ClNO2.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of N-(2-chloro-3-methoxyphenyl)acetamide can be achieved through a two-step reaction process. The first step involves the synthesis of 2-chloro-3-methoxyaniline, which is then reacted with acetic anhydride to obtain the final product.
Starting Materials
o-Anisidine, Thionyl chloride, Acetic anhydride, Sodium acetate, Hydrochloric acid
Reaction
Step 1: Synthesis of 2-chloro-3-methoxyaniline, - Dissolve o-anisidine in thionyl chloride and heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain 2-chloro-3-methoxyaniline., Step 2: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide, - Dissolve 2-chloro-3-methoxyaniline in acetic anhydride and add sodium acetate., - Heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain N-(2-chloro-3-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-methoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and quinolines. It has also been used as a catalyst in the synthesis of 4-hydroxycoumarin derivatives. In addition, N-(2-chloro-3-methoxyphenyl)acetamide has been used in the synthesis of novel antibacterial agents and anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-3-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to interact with certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. This could explain its use as a catalyst in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
N-(2-chloro-3-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the levels of certain inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-3-methoxyphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-(2-chloro-3-methoxyphenyl)acetamide is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in laboratory experiments. However, N-(2-chloro-3-methoxyphenyl)acetamide is sensitive to light and air, and can be easily degraded in these conditions.
Direcciones Futuras
There are a number of potential future directions for the use of N-(2-chloro-3-methoxyphenyl)acetamide. One possibility is to use it as a reagent in the synthesis of novel drugs. It could also be used in the synthesis of new catalysts or in the development of new catalytic processes. Additionally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of certain compounds. Finally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to design new materials for use in drug delivery systems.
Propiedades
IUPAC Name |
N-(2-chloro-3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-4-3-5-8(13-2)9(7)10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJOPOONOQCTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

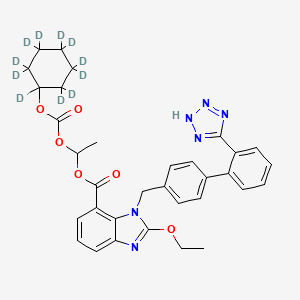
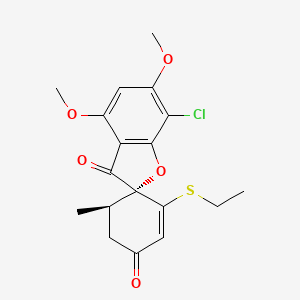

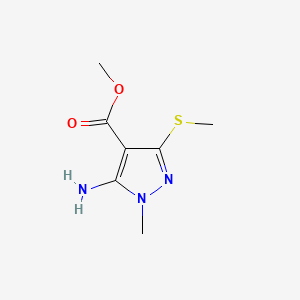
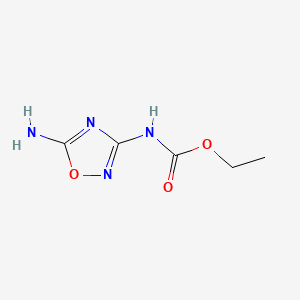
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
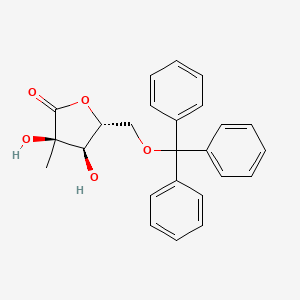
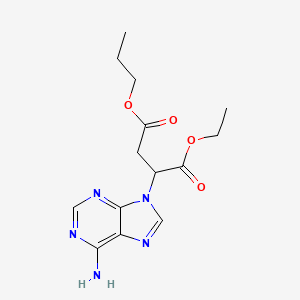
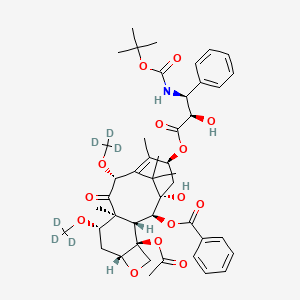
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
